molecular formula C10H12BrFO B1446130 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene CAS No. 1704065-29-1

1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene

Cat. No.: B1446130
CAS No.: 1704065-29-1
M. Wt: 247.1 g/mol
InChI Key: YIAWMCYBOIIBIQ-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene is an organic compound with the molecular formula C10H12BrFO. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and isopropoxymethyl groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene can be synthesized through several methods. One common method involves the reaction of 4-bromobenzyl bromide with isopropyl alcohol in the presence of a base, followed by fluorination. The reaction conditions typically include:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control over reaction parameters ensures high yield and purity of the compound. Industrial methods also emphasize safety and environmental considerations, such as minimizing waste and using greener solvents.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Reagents like sodium methoxide or potassium tert-butoxide are used in substitution reactions.

    Catalysts: Palladium catalysts are frequently used in coupling reactions.

    Solvents: Common solvents include THF, DMF, and dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene in chemical reactions involves the activation of the bromine and fluorine atoms, which can participate in various substitution and coupling reactions. The molecular targets and pathways depend on the specific reaction and the reagents used. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene is unique due to the presence of both bromine and fluorine atoms along with the isopropoxymethyl group. This combination of substituents provides distinct reactivity and makes it a valuable intermediate in organic synthesis and material science .

Biological Activity

1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene is a halogenated aromatic compound with potential biological activity. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H12BrFC_{10}H_{12}BrF and is characterized by the presence of bromine and fluorine substituents on the benzene ring, along with an isopropoxymethyl group. These structural features may influence its reactivity and interaction with biological systems.

The biological activity of this compound can be inferred from similar compounds. Notably, halogenated aromatic compounds often participate in various biochemical pathways, including:

  • Enzyme Interaction : Such compounds can act as enzyme inhibitors or activators, influencing metabolic pathways.
  • Receptor Binding : They may interact with specific receptors, potentially affecting physiological processes such as neurotransmission or inflammation.

Biochemical Pathways

Research indicates that compounds structurally related to this compound can modulate several key biochemical pathways:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound may participate in cross-coupling reactions that are essential for synthesizing biaryl compounds, which have applications in pharmaceuticals .
  • Cell Signaling Modulation : Similar compounds have been shown to affect cell signaling pathways, including those involving muscarinic acetylcholine receptors, which play a crucial role in neurotransmission.

Toxicity and Safety Profile

The toxicity profile of this compound has not been extensively documented; however, related compounds exhibit varying degrees of toxicity. For example, studies on 1-bromo-4-fluorobenzene indicate potential acute toxicity with median lethal doses (LD50) ranging from 2,248 to 3,788 mg/kg in animal models .

Table 1: Toxicity Data Summary for Related Compounds

CompoundLD50 (mg/kg)RouteObserved Effects
1-Bromo-4-fluorobenzene2,700OralTremors, weight loss
18,000InhalationLethargy, tremors
This compoundTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene, and how can purity be ensured?

The compound can be synthesized via nucleophilic substitution or Williamson ether synthesis. For example, substituting a hydroxyl group with an isopropoxymethyl moiety under alkaline conditions (e.g., K₂CO₃ in acetone) is a common approach . Purification via column chromatography (using gradients like EtOAc/hexane) is critical to isolate the product from by-products such as unreacted halides or diaryl ethers. Monitoring reaction progress with TLC and confirming purity via GC-MS (as in ) ensures reproducibility.

Q. How is the molecular structure of this compound validated experimentally?

Key characterization methods include:

  • ¹H/¹³C NMR : Coupling constants (e.g., J = 8.49 Hz for aromatic protons) and chemical shifts (δ 5.12 ppm for OCH₂ groups) confirm substitution patterns and functional groups .
  • IR spectroscopy : Peaks at ~1482 cm⁻¹ (C-Br stretch) and ~1294 cm⁻¹ (C-O-C ether vibrations) provide structural insights .
  • GC-MS : Molecular ion peaks ([M]⁺) validate the molecular weight (e.g., m/z 405.886 observed vs. calculated) .

Q. What are the primary applications of this compound in early-stage research?

It serves as a versatile intermediate in:

  • Pharmaceutical chemistry : Synthesis of aryl ethers for enzyme inhibitors or receptor ligands .
  • Material science : Development of fluorinated polymers or liquid crystals due to its stable aromatic backbone and halogen substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Temperature control : Heating at 60°C (as in ) balances reactivity and selectivity.
  • Catalyst selection : KI enhances leaving-group displacement in SN2 reactions, reducing side reactions like elimination .
  • Solvent choice : Polar aprotic solvents (e.g., acetone) stabilize transition states, improving yield . Advanced optimization may involve DOE (Design of Experiments) to map parameter interactions.

Q. What strategies resolve contradictions in spectral data interpretation?

Discrepancies in NMR shifts or splitting patterns (e.g., diastereotopic protons) can be addressed via:

  • Variable-temperature NMR : Resolves dynamic effects causing signal broadening .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants, aligning with experimental data .

Q. How does the compound’s stability under varying pH and temperature impact experimental design?

  • Thermal stability : Decomposition above 60°C (observed in similar bromoarenes) necessitates low-temperature storage (0–6°C) .
  • Hydrolytic sensitivity : The isopropoxymethyl group is prone to acid-catalyzed cleavage. Buffered neutral conditions are recommended for biological assays .

Q. What mechanistic insights guide its reactivity in cross-coupling reactions?

The bromine atom undergoes Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance from the isopropoxymethyl group may reduce reaction rates. Computational studies (e.g., Fukui indices) predict electrophilic regions for functionalization .

Q. Methodological Challenges and Solutions

Q. How to address low yields in large-scale syntheses?

  • Flow chemistry : Continuous processing minimizes side reactions and improves heat transfer .
  • Microwave-assisted synthesis : Accelerates reaction kinetics, reducing decomposition risks .

Q. What analytical techniques best quantify trace impurities?

  • HPLC-MS : Detects sub-1% impurities (e.g., dehalogenated by-products) .
  • X-ray crystallography : Resolves structural ambiguities in crystalline derivatives .

Properties

IUPAC Name

1-bromo-4-fluoro-2-(propan-2-yloxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-7(2)13-6-8-5-9(12)3-4-10(8)11/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAWMCYBOIIBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
4-(4-Chloropyrazolo[1,5-a]pyrazin-2-yl)phenyl ethyl ether
1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene

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